molecular formula C18H20Cl2N6O2 B1436706 Ibezapolstat CAS No. 1275582-97-2

Ibezapolstat

货号 B1436706
CAS 编号: 1275582-97-2
分子量: 423.3 g/mol
InChI 键: DEGSGBKTODESHH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ibezapolstat is a bacterial DNA polymerase III inhibitor . It is currently in clinical development by Acurx Pharmaceuticals for the treatment of Clostridioides difficile infection (CDI) . The drug has completed its Phase 2b clinical trial .


Molecular Structure Analysis

Ibezapolstat has the chemical formula C18H20Cl2N6O2 . Its IUPAC name is 2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one .

科学研究应用

  • Summary of Application : Ibezapolstat is being developed for the treatment of CDI . It is a first-in-class antibiotic that shows efficacy against CDI while sparing the microbiome .
  • Methods of Application/Experimental Procedures : In the Phase 2a clinical trial, Ibezapolstat 450 mg was given twice daily for 10 days to patients with mild-moderate CDI defined as diarrhea plus a positive C. difficile toxin test . The test of cure was evaluated at day 12 and sustained clinical cure at day 38 . Stool samples were evaluated for C. difficile cultures and microbiome changes .
  • Results/Outcomes : All ten subjects experienced a clinical cure by the test of cure visit at day 12 and all 10 subjects experienced a sustained clinical cure at the day 38 visit . Ibezapolstat was well tolerated with 1 adverse event (nausea) probably related to the drug . Ibezapolstat systemic exposure was minimal with no plasma level reaching 1 ug/mL any time during therapy . Ibezapolstat colonic concentrations averaged 400 ug/g stool at day 3 and greater than 1,000 ug/g by day 10 of dosing . Six of the seven available baseline stool samples grew toxigenic C. difficile of various ribotypes including RT078-226 and RT014-020 (Ibezapolstat MIC range: 0.25-1 ug/mL). Follow-up cultures were no growth starting from day 3 stool cultures . Microbiome changes included overgrowth of Actinobacteria and/or Firmicute phylum species while on therapy .

安全和危害

Ibezapolstat was well tolerated in clinical trials with minimal adverse events reported . In a Phase 2a study, all ten subjects experienced a clinical cure by the test of cure visit at day 12 and all 10 subjects experienced a sustained clinical cure at the day 38 visit .

未来方向

Acurx Pharmaceuticals has completed its Phase 2b clinical trial of Ibezapolstat and intends to meet with the FDA after analyzing the Phase 2b clinical trial data to finalize the size and scope of the Phase 3 clinical trial program . The company has also announced positive top-line Ibezapolstat Phase 2 efficacy results with a 96% clinical cure rate in patients with CDI .

属性

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N6O2/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGSGBKTODESHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibezapolstat

CAS RN

1275582-97-2
Record name Ibezapolstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1275582972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibezapolstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IBEZAPOLSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K543KNC5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibezapolstat
Reactant of Route 2
Reactant of Route 2
Ibezapolstat
Reactant of Route 3
Reactant of Route 3
Ibezapolstat
Reactant of Route 4
Reactant of Route 4
Ibezapolstat
Reactant of Route 5
Reactant of Route 5
Ibezapolstat
Reactant of Route 6
Reactant of Route 6
Ibezapolstat

Citations

For This Compound
76
Citations
KW Garey, J McPherson, AQ Dinh, C Hu… - Clinical Infectious …, 2022 - academic.oup.com
… Patients received ibezapolstat 450 mg orally every 12 hours … Plasma levels of ibezapolstat ranged from 233 to 578 ng/mL … was noted after starting ibezapolstat therapy, which was …
Number of citations: 12 academic.oup.com
J McPherson, C Hu, K Begum, W Wang… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… I ibezapolstat clinical study, stool samples were collected from 22 healthy volunteers, who were given either ibezapolstat … Ibezapolstat 450 mg and vancomycin, but not ibezapolstat 300 …
Number of citations: 6 journals.asm.org
KW Garey, K Begum, C Lancaster… - Journal of …, 2020 - academic.oup.com
… Microbiome changes associated with ibezapolstat were compared with vancomycin over a … Ibezapolstat was well tolerated with a safety signal similar to placebo. Ibezapolstat had …
Number of citations: 14 academic.oup.com
B Murray, C Wolfe, A Marra, C Pillar… - Journal of …, 2020 - academic.oup.com
… In this study, the in vitro activity of ibezapolstat was evaluated against a panel of 104 isolates of C. difficile, including those with characterized ribotypes (eg 027 and 078) and those …
Number of citations: 9 academic.oup.com
M Jahangir Alam, K Begum, ME Karim… - Open Forum …, 2022 - academic.oup.com
Background Ibezapolstat (IBZ) is a non-absorbable antimicrobial currently in phase 2 clinical trials for the treatment of Clostridioides difficile infection (CDI). In vitro and human studies …
Number of citations: 4 academic.oup.com
D Saxena, G Kaul, A Dasgupta, S Chopra - Drugs of the Future, 2021 - access.portico.org
Ibezapolstat (ACX-362E) is a novel, narrow-spectrum antibacterial agent targeting DNA polymerase IIIC of Clostridioides difficile. Its unique mechanism of action bypasses the cross-…
Number of citations: 2 access.portico.org
N Balachandran, J Cates… - Open Forum …, 2021 - academic.oup.com
… These results begin to validate our approach to ibezapolstat development in that the favorable microbiome effects seen in healthy Phase 1 volunteers may be predictive of …
Number of citations: 1 academic.oup.com
KW Garey, K Begum, C Hu, W Wang… - Open Forum …, 2021 - pdfs.semanticscholar.org
… Ibezapolstat was well tolerated with 1 adverse event (nausea) probably related to drug. Ibezapolstat systemic exposure was minimal with no plasma level reaching 1 ug/mL any time …
Number of citations: 2 pdfs.semanticscholar.org
DS Kondapi, S Ramani, A Olvera… - Open Forum …, 2021 - academic.oup.com
… These results begin to validate our approach to ibezapolstat development in that the favorable microbiome effects seen in healthy Phase 1 volunteers may be predictive of …
Number of citations: 3 academic.oup.com
F Ruggieri, N Compagne, K Antraygues… - European Journal of …, 2023 - Elsevier
… Of note, faecal concentrations of ibezapolstat after 4 days of multiple ascending doses were higher than those of vancomycin. Vancomycin also decreased the diversity of the …
Number of citations: 3 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。